molecular formula C9H5F2NO6 B6160581 methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate CAS No. 1260505-37-0

methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate

Cat. No. B6160581
CAS RN: 1260505-37-0
M. Wt: 261.1
InChI Key:
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Description

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate (DFN-5-C) is a synthetic compound with potential applications in a variety of fields, including biochemistry, pharmaceuticals, and materials science. It is a low-toxicity, non-volatile, and cost-effective compound that has been studied for its ability to act as a catalyst for various chemical processes. DFN-5-C has also been studied for its potential therapeutic applications, such as in the treatment of cancer and neurological diseases.

Scientific Research Applications

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has been studied for a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amines and alcohols. It has also been studied for its potential use as a reagent in the synthesis of other compounds, such as peptides and peptidomimetics. Additionally, methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has been studied for its potential use as a fluorescent probe for the detection of various biological molecules, such as proteins and DNA.

Mechanism of Action

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has been studied for its ability to act as a catalyst for various chemical processes. It is believed to act as a Lewis acid, which is able to donate electrons to other molecules in order to facilitate reactions. This process is known as protonation, and it is believed to be the mechanism of action for methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate's catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate have yet to be fully studied. However, it has been shown to have some potential therapeutic applications. In animal models, methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has been shown to have anti-cancer and anti-inflammatory effects, as well as neuroprotective effects. Additionally, it has been shown to have some potential antioxidant activity.

Advantages and Limitations for Lab Experiments

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has several advantages for use in laboratory experiments. It is a non-volatile compound, which makes it easy to handle and store. Additionally, it is a low-toxicity compound, which makes it safe to use in laboratory experiments. However, methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate does have some limitations. It is not a very stable compound, which can make it difficult to store for long periods of time. Additionally, it has a low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Due to its potential therapeutic applications, methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has been the subject of extensive research. However, there are still many areas that need to be explored. For example, further research is needed to understand the mechanisms of action of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate and its effects on various biochemical and physiological processes. Additionally, further research is needed to understand the potential therapeutic applications of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate, as well as to develop more efficient and cost-effective methods for synthesizing the compound. Finally, further research is needed to explore the potential use of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate as a fluorescent probe for the detection of various biological molecules.

Synthesis Methods

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate can be synthesized via a variety of methods, including the use of a Friedel-Crafts alkylation reaction. In this method, the compound is synthesized by reacting an alkyl halide with a nitroalkane in the presence of an acid catalyst. The reaction yields a nitroalkene, which is then reacted with a difluorobenzene to form the desired product. The reaction can be carried out in the presence of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves the reaction of 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting methyl ester can then be purified and isolated.", "Starting Materials": [ "2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid", "Methanol", "Thionyl chloride or phosphorus pentoxide" ], "Reaction": [ "Add thionyl chloride or phosphorus pentoxide to a solution of 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylic acid in anhydrous dichloromethane or another suitable solvent.", "Heat the mixture to reflux for several hours to dehydrate the carboxylic acid to the corresponding acid chloride.", "Add methanol to the reaction mixture and heat under reflux for several hours to form the methyl ester.", "Cool the reaction mixture and quench with water.", "Extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1260505-37-0

Molecular Formula

C9H5F2NO6

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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